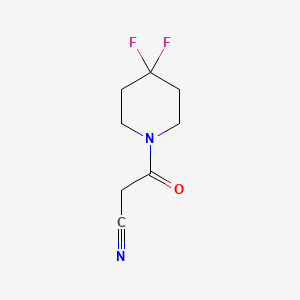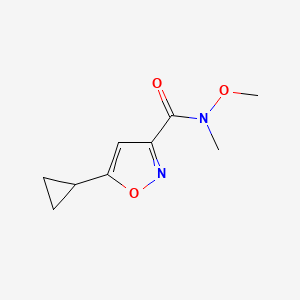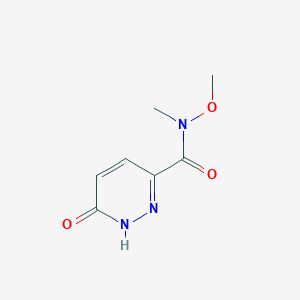
3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound characterized by its unique chemical structure. This compound is part of the piperidine family, which consists of six-membered rings containing nitrogen atoms. The presence of fluorine atoms in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4,4-difluoropiperidine with suitable reagents under controlled conditions. One common method is the reaction of 4,4-difluoropiperidine with chloroacetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and safety. Large-scale reactors equipped with precise temperature and pressure controls are used to maintain optimal reaction conditions. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typical reagents.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanoic acid or its esters.
Reduction: 3-(4,4-Difluoropiperidin-1-yl)propanenitrile.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Its unique properties make it useful in the creation of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would vary based on the specific application and target.
Comparación Con Compuestos Similares
3-(4,4-Difluoropiperidin-1-yl)propanenitrile
1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
(4,4-Difluoropiperidin-3-yl)methanol
Uniqueness: 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile stands out due to its specific functional groups and the presence of both fluorine atoms and a nitrile group
Propiedades
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)2-5-12(6-3-8)7(13)1-4-11/h1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRJAWXDFLKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)
![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)


![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)



![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)

![1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1488217.png)

